

A Technical Guide to the Discovery and Isolation of Uroguanylin-15 (Rat)

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Compound of Interest

Compound Name: Uroguanylin-15 (Rat)

Cat. No.: B12390031

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pivotal discovery and isolation of Uroguanylin-15 in rats. Uroguanylin, a member of the guanylin peptide family, plays a crucial role in regulating intestinal and renal fluid and electrolyte transport. This document details the biochemical properties, experimental protocols used for its purification and characterization, and the associated signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data for rat Uroguanylin-15.

Property	Value
Amino Acid Sequence	Thr-Asp-Glu-Cys-Glu-Leu-Cys-Ile-Asn-Val-Ala-Cys-Thr-Gly-Cys (TDECELCINVACTGC)[1][2]
Molecular Formula	C60H96N16O25S4
Molecular Mass	1569.8 Da
Number of Amino Acids	15[1]
Disulfide Bonds	Two intramolecular disulfide bonds are required for bioactivity[1].
mRNA Transcript Size	Approximately 0.75 kb[2]
Prouroguanylin Size	9.4 kDa

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and characterization of rat Uroguanylin-15.

Isolation and Purification of Uroguanylin-15 from Rat Urine and Duodenum

The isolation of Uroguanylin-15 from biological samples involves a multi-step purification process to achieve a homogenous peptide for characterization.

a) Sample Preparation:

- Urine: Rat urine is collected and initially fractionated using C18 Sep-Pak cartridges.
- Duodenum: Mucosa from the duodenum is heated at 100°C in 1 M acetic acid, and the extracts are then fractionated with C18 Sep-Pak cartridges.

b) Gel Filtration Chromatography:

- The bioactive fractions from the C18 cartridges are applied to a Sephadex G-25 column for further separation based on size. The fractions are monitored for bioactivity using the T84

cell cGMP assay.

c) Isoelectric Focusing:

- Active fractions from the gel filtration step are pooled, lyophilized, and subjected to preparative isoelectric focusing to separate peptides based on their isoelectric point.

d) Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

- A series of RP-HPLC steps are employed for final purification.
 - Step 1: Bioactive fractions are applied to a C18 analytical HPLC column and eluted with an acetonitrile gradient in ammonium acetate.
 - Step 2: The resulting bioactive peak is further purified on the same C18 column using an acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
 - Step 3: The final purification is achieved using a C8 microbore column with a slow acetonitrile gradient (0.33%/min) in 0.1% TFA.

e) Amino Acid Sequencing:

- The purified peptide is subjected to automated Edman degradation for N-terminal amino acid sequencing to determine its primary structure.

T84 Cell cGMP Bioassay

This bioassay is crucial for tracking the biological activity of Uroguanylin-15 throughout the purification process. It measures the peptide's ability to stimulate cyclic guanosine monophosphate (cGMP) production in the human colon carcinoma cell line, T84.

- Cell Culture: T84 cells are cultured in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 5% fetal bovine serum, 60 µg/mL penicillin, and 100 µg/mL streptomycin.
- Assay Procedure:
 - T84 cells are grown to confluence in 24-well plates.

- The cells are washed twice with DMEM before the addition of the peptide samples.
- Peptide fractions or synthetic Uroguanylin-15 are suspended in DMEM containing 20 mM HEPES (pH 7.4) and 1 mM isobutylmethylxanthine (a phosphodiesterase inhibitor).
- The solutions are added to the cells and incubated at 37°C for 40 minutes.
- The reaction is terminated, and cGMP is extracted by adding 200 µL of 3.3% perchloric acid to each well.
- The pH of the extract is adjusted to 7.0 with KOH, and the sample is centrifuged.
- The cGMP concentration in the supernatant is measured by radioimmunoassay (RIA).

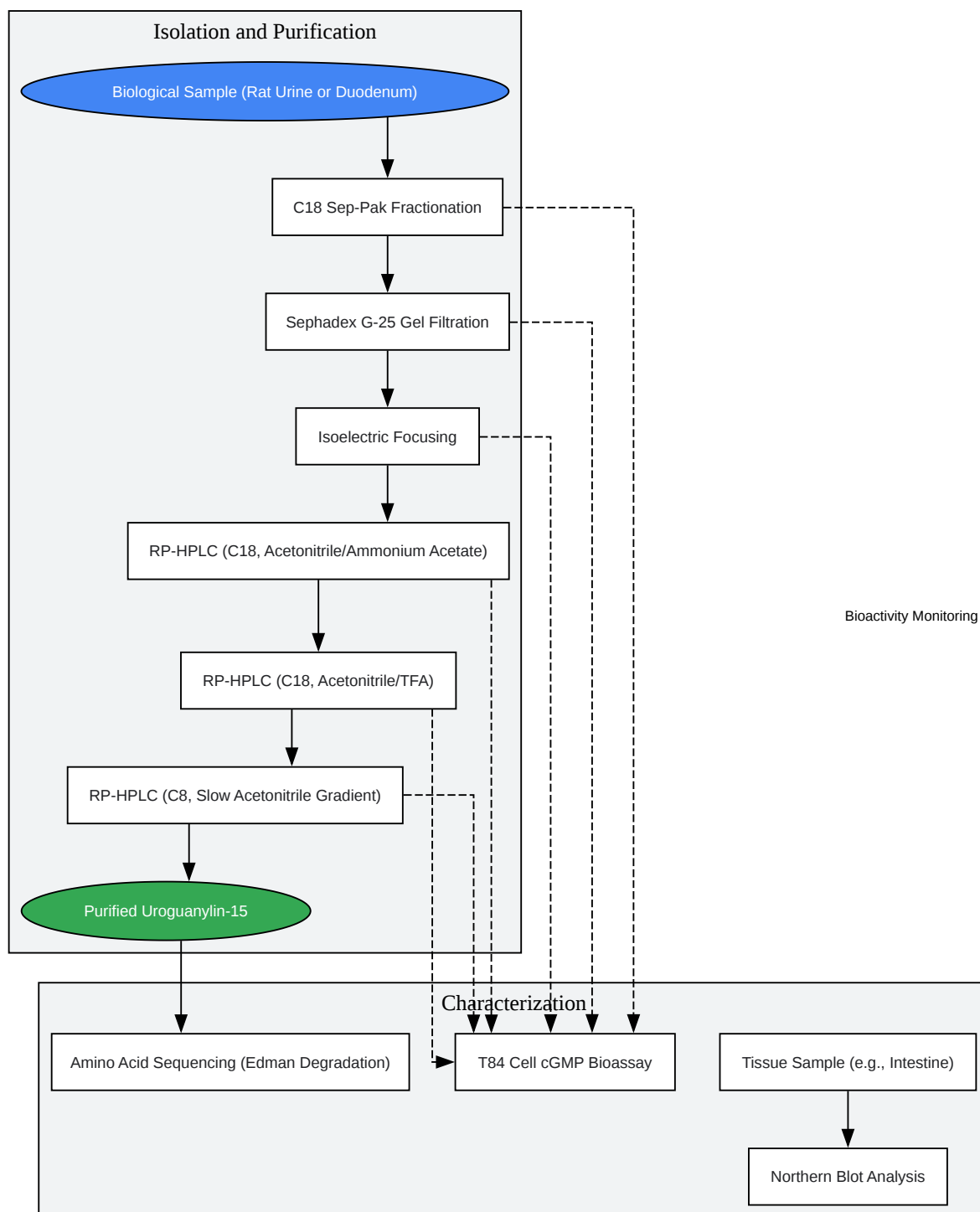
Northern Blot Analysis for Uroguanylin mRNA

Northern blotting is used to determine the tissue distribution and size of the mRNA transcript encoding the Uroguanylin precursor.

- RNA Isolation: Total RNA is extracted from various rat tissues (e.g., proximal, middle, and distal small intestine, cecum, and colon).
- Electrophoresis: 20 µg of total RNA per lane is separated on a denaturing formaldehyde-agarose gel.
- Transfer: The separated RNA is transferred to a nylon membrane.
- Hybridization:
 - The membrane is prehybridized to block non-specific binding sites.
 - A labeled cDNA probe specific for rat Uroguanylin is added to the hybridization buffer, and the membrane is incubated overnight.
- Washing and Detection: The membrane is washed under stringent conditions to remove unbound probe, and the hybridized probe is detected by autoradiography.

Visualizations: Workflows and Signaling Pathways

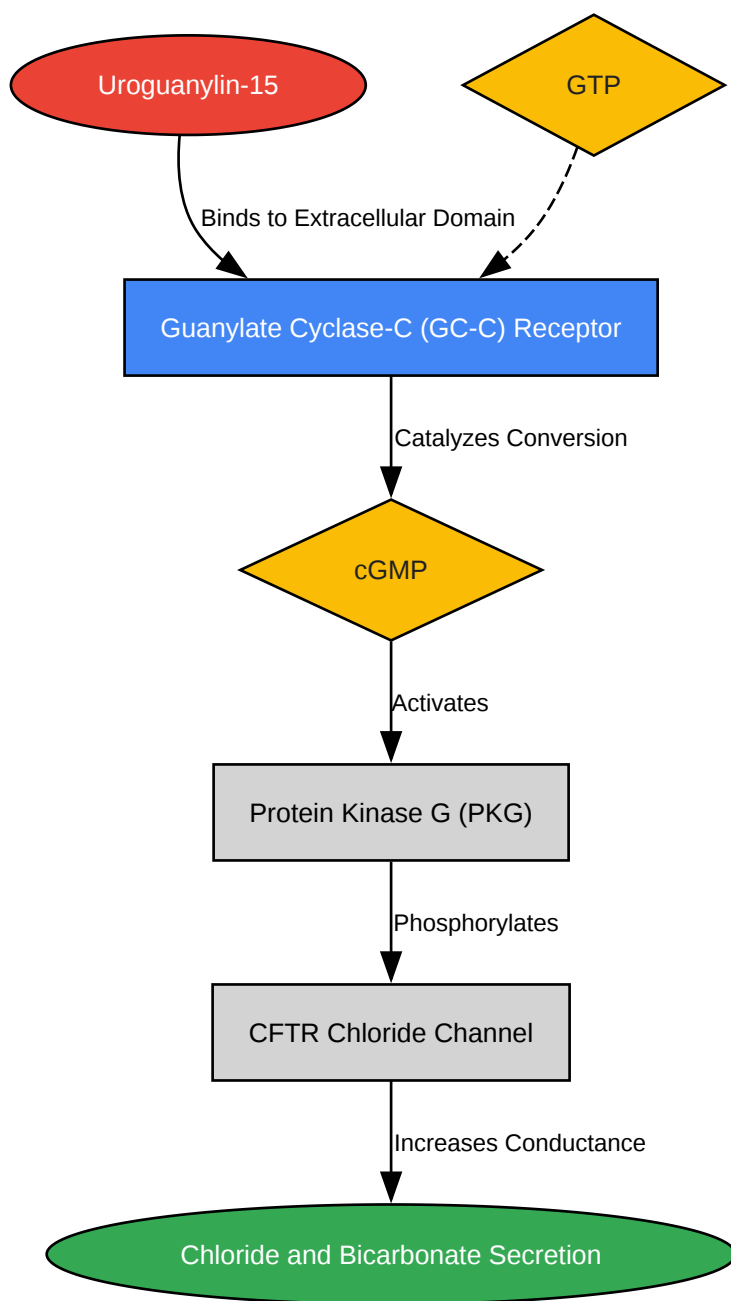
Experimental Workflow for Uroguanylin-15 Isolation and Characterization



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Isolation and Characterization Workflow.

Uroguanylin-15 Signaling Pathway



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Uroguanylin-15 Signaling Cascade.

The binding of Uroguanylin-15 to the extracellular domain of the guanylate cyclase-C (GC-C) receptor on intestinal epithelial cells initiates a signaling cascade. This activation leads to the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated levels of cGMP then activate Protein Kinase G (PKG), which in turn phosphorylates and opens the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This results in the secretion of chloride and bicarbonate ions into the intestinal lumen, playing a key role in fluid and electrolyte homeostasis.

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References

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